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Technical Support Center: Voriconazole
Quantification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in accurately

quantifying voriconazole, particularly when co-administered with other drugs.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for voriconazole and how can co-administered

drugs affect it?

Voriconazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme

system. The primary isoenzyme involved is CYP2C19, with CYP2C9 and CYP3A4 playing

lesser roles.[1][2][3][4][5][6] Co-administered drugs that are inhibitors or inducers of these

enzymes can significantly alter voriconazole plasma concentrations.[4]

CYP2C19 Inhibitors: Drugs that inhibit CYP2C19 can decrease the metabolism of

voriconazole, leading to higher plasma concentrations. A notable example is the class of

proton pump inhibitors (PPIs) like omeprazole.[1][2][7]

CYP450 Inducers: Conversely, drugs that induce CYP450 enzymes, such as rifampin and

carbamazepine, can increase the metabolism of voriconazole, resulting in lower plasma
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concentrations and potential therapeutic failure.[2][5]

Q2: Which co-administered drugs have been observed to significantly alter voriconazole

plasma concentrations?

Several drugs have been documented to interact with voriconazole's metabolism, leading to

altered plasma levels. Proton pump inhibitors (PPIs) are a well-studied class of drugs that can

increase voriconazole concentrations by inhibiting its primary metabolic pathway, CYP2C19.[1]

[3][7] For instance, co-administration with omeprazole has been shown to lead to higher

voriconazole exposure.[1][3] Other drugs, such as rifampin, phenytoin, and glucocorticoids,

have been associated with reduced voriconazole concentrations.[3]

Q3: What is the recommended therapeutic range for voriconazole trough concentrations?

Therapeutic drug monitoring (TDM) is recommended for voriconazole to ensure efficacy and

minimize toxicity.[8] The generally accepted therapeutic range for trough plasma concentrations

is 1.0 to 5.5 µg/mL.[7][8] Concentrations below this range may be associated with treatment

failure, while levels above this range may increase the risk of adverse effects.[9]

Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of

voriconazole in the presence of co-administered drugs.

Issue 1: Unexpectedly High or Low Voriconazole
Concentrations
Possible Cause:In vivo drug-drug interaction affecting voriconazole metabolism.

Troubleshooting Steps:

Review Co-medications: Identify all drugs the patient was taking at the time of sample

collection.

Check for Known Interactions: Cross-reference the co-medications with databases of drug

interactions to identify any known inhibitors or inducers of CYP2C19, CYP2C9, or CYP3A4.

[4][5]
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Consult Literature: Review published studies on the impact of the specific co-administered

drug on voriconazole pharmacokinetics.

Consider Genetic Polymorphisms: Be aware that patient genetics, specifically CYP2C19

polymorphisms, can lead to significant variability in voriconazole metabolism and plasma

concentrations.[5]

Issue 2: Chromatographic Peak Interference
Possible Cause: Co-elution of a co-administered drug or its metabolite with voriconazole or the

internal standard (IS).

Troubleshooting Steps:

Method Specificity Verification: Analyze blank plasma samples spiked with commonly co-

administered drugs (without voriconazole or IS) to check for interfering peaks at the retention

times of the analyte and IS. One study that tested 36 commonly co-administered drugs with

an HPLC-UV method found that only ambroxol interfered with the voriconazole peak.

Optimize Chromatographic Conditions: If interference is observed, adjust the mobile phase

composition, gradient, or column chemistry to improve the separation of the interfering peak

from the voriconazole and IS peaks.

Use a More Specific Detector: If chromatographic separation is not achievable, consider

using a more specific detection method, such as tandem mass spectrometry (MS/MS), which

can differentiate between compounds with the same retention time based on their mass-to-

charge ratio.[2]

Data on the Impact of Co-administered Drugs
The following tables summarize quantitative data from studies investigating the impact of co-

administered drugs on voriconazole plasma concentrations.

Table 1: Impact of Proton Pump Inhibitors (PPIs) on Voriconazole Trough Plasma

Concentrations in Patients
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Co-
administered
Drug

Voriconazole
Concentration
(µg/mL) (Mean
± SD)

No Co-
administered
PPI

p-value Reference

Omeprazole 2.67 ± 1.88 2.63 ± 2.13 > 0.05 [1]

Pantoprazole 1.44 ± 1.22 2.63 ± 2.13 > 0.05 [1]

Any PPI 2.11 ± 1.73 2.63 ± 2.13 > 0.05 [1]

Table 2: In Vitro Effect of Proton Pump Inhibitors (PPIs) on Voriconazole Metabolism in Human

Liver Microsomes

Co-
administered
PPI

Voriconazole
Remaining (%)
(Mean)

Voriconazole
Alone (%)
(Mean)

p-value Reference

Omeprazole Increased 59 < 0.001 [7]

Esomeprazole

Increased by

51% from

baseline

59 < 0.001 [7]

Lansoprazole Increased 59 < 0.001 [7]

Pantoprazole

Increased by

22% from

baseline

59 < 0.001 [7]

Rabeprazole Increased 59 < 0.001 [7]

Any PPI (Pooled

HLMs)
77 59 < 0.001 [7]

Any PPI

(Individual

HLMs)

86 76 < 0.001 [7]

Experimental Protocols
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This section provides detailed methodologies for the quantification of voriconazole in plasma or

serum.

Method 1: High-Performance Liquid Chromatography
with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the routine therapeutic drug monitoring

of voriconazole.[10]

Sample Preparation (Protein Precipitation):

Pipette 100 µL of patient plasma or serum, calibrators, or controls into a microcentrifuge

tube.

Add 100 µL of internal standard solution (e.g., clonazepam).

Add 200 µL of methanol.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to an autosampler vial.

Chromatographic Conditions:

Column: Microsorb-MV C18

Mobile Phase: To be optimized based on the specific column and system. A common

starting point is a mixture of acetonitrile and water.

Flow Rate: To be optimized for the specific column dimensions.

Injection Volume: 20 µL

UV Detection: 256 nm for voriconazole and a different wavelength appropriate for the

chosen internal standard (e.g., 310 nm for clonazepam).
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Quantification:

Generate a calibration curve by plotting the peak height ratio of voriconazole to the

internal standard against the concentration of the calibrators.

Determine the concentration of voriconazole in patient samples and controls by

interpolating their peak height ratios from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
This method is based on a validated LC-MS/MS assay for the quantification of voriconazole in

plasma.[11]

Sample Preparation (Protein Precipitation):

Pipette 100 µL of plasma into a tube.

Add 10 µL of internal standard (e.g., fluconazole, 0.5 µg/mL).

Add 200 µL of cold acetonitrile.

Vortex the sample.

Centrifuge at 15,000 x g for 5 minutes.

Transfer the supernatant to a new tube.

Evaporate the supernatant to dryness under vacuum at 50°C.

Reconstitute the residue in 100 µL of mobile phase.

Vortex and centrifuge at 15,000 x g for 5 minutes.

Transfer the supernatant to a glass microvial for injection.

Chromatographic and Mass Spectrometric Conditions:
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Column: C18, 2.7 µm, 3.0 x 50 mm

Mobile Phase: Acetonitrile and 0.1% formic acid in 10 mM ammonium acetate (50:50 v/v)

Flow Rate: 0.5 mL/min

Injection Volume: 1.0 µL

Mass Spectrometer: Triple quadrupole

Ionization Mode: Electrospray Ionization (ESI), positive

Detection Mode: Multiple Reaction Monitoring (MRM)

Voriconazole Transition: m/z 350.10 → 281.10

Internal Standard (Fluconazole) Transition: m/z 307.20 → 220.20

Quantification:

Construct a calibration curve by plotting the peak area ratio of voriconazole to the internal

standard against the nominal concentrations of the calibration standards.

Calculate the concentration of voriconazole in the unknown samples using the regression

equation from the calibration curve.

Visualizations
The following diagrams illustrate key concepts and workflows related to the impact of co-

administered drugs on voriconazole quantification.
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Caption: Voriconazole metabolic pathway and points of drug-drug interaction.
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Caption: Troubleshooting workflow for unexpected voriconazole quantification results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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